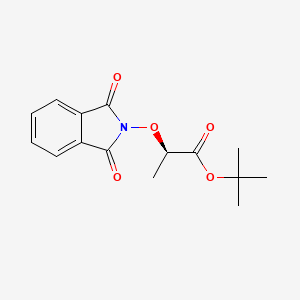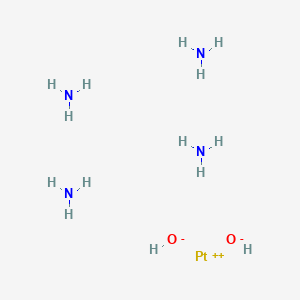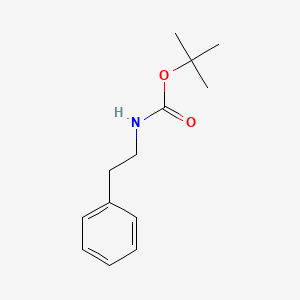![molecular formula C11H13NO4 B3425086 N-[(4-Hydroxybenzoyl)acetyl]glycine CAS No. 3850-43-9](/img/structure/B3425086.png)
N-[(4-Hydroxybenzoyl)acetyl]glycine
Descripción general
Descripción
La 4-Hidroxifenilpropionilglicina es un metabolito del aminoácido esencial condicional tirosina y del fenol floretina . Se forma a partir de la tirosina a través de la aminotransferasa aromática de aminoácidos, la aminotransferasa de tirosina y la microbiota intestinal, seguida de la conjugación con glicina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 4-Hidroxifenilpropionilglicina se puede sintetizar a través de la conjugación del ácido floretílico con la glicina . La reacción normalmente implica el uso de las enzimas aminotransferasa aromática de aminoácidos y aminotransferasa de tirosina, que facilitan la conversión de la tirosina en 4-Hidroxifenilpropionilglicina . Las condiciones de reacción a menudo incluyen un entorno controlado con valores específicos de pH y temperatura para garantizar la actividad enzimática óptima.
Métodos de producción industrial
La producción industrial de 4-Hidroxifenilpropionilglicina implica procesos de fermentación a gran escala utilizando microorganismos genéticamente modificados que expresan las enzimas necesarias . Estos microorganismos se cultivan en biorreactores en condiciones controladas para maximizar el rendimiento del compuesto. El producto se purifica posteriormente utilizando diversas técnicas cromatográficas para alcanzar los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-Hidroxifenilpropionilglicina experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la 4-Hidroxifenilpropionilglicina puede dar lugar a la formación de quinonas, mientras que la reducción puede producir derivados de alcohol .
4. Aplicaciones en investigación científica
La 4-Hidroxifenilpropionilglicina tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
4-Hydroxyphenylpropionylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metabolic pathways involving tyrosine and phenolic compounds.
Medicine: It is studied for its potential therapeutic effects in conditions related to tyrosine metabolism.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
El mecanismo de acción de la 4-Hidroxifenilpropionilglicina implica su interacción con enzimas y vías metabólicas específicas . Actúa como sustrato para la aminotransferasa aromática de aminoácidos y la aminotransferasa de tirosina, facilitando la conversión de la tirosina en otros metabolitos . El compuesto también interactúa con la microbiota intestinal, influyendo en la producción de diversos metabolitos que desempeñan un papel en la fisiología del huésped .
Comparación Con Compuestos Similares
Compuestos similares
Conjugado de glicina de ácido floretílico: Similar en estructura pero difiere en su vía metabólica.
Floretílglicina: Otro metabolito de la floretina con propiedades similares.
Singularidad
La 4-Hidroxifenilpropionilglicina es única debido a su doble origen, tanto de la tirosina como de la floretina . Este doble origen le permite participar en múltiples vías metabólicas, convirtiéndola en un compuesto valioso para estudiar la interacción entre los componentes de la dieta y los procesos metabólicos .
Propiedades
IUPAC Name |
2-[3-(4-hydroxyphenyl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFTTASECYTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268844 | |
| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3850-43-9 | |
| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B3425037.png)



![2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid;hydrate;hydrochloride](/img/structure/B3425087.png)



